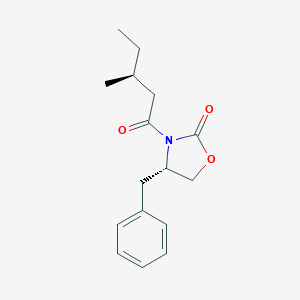

(3S,4S)-4-Benzyl-3-(3-methylpentanoyl)-oxazolidin-2-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(3S,4S)-4-Benzyl-3-(3-methylpentanoyl)-oxazolidin-2-one is a chiral oxazolidinone derivative. This compound is of significant interest in organic chemistry due to its potential applications in asymmetric synthesis and its role as a chiral auxiliary. The presence of both benzyl and 3-methylpentanoyl groups contributes to its unique chemical properties and reactivity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of (3S,4S)-4-Benzyl-3-(3-methylpentanoyl)-oxazolidin-2-one typically involves the following steps:

Formation of the Oxazolidinone Ring: This can be achieved by reacting an amino alcohol with a carbonyl compound under acidic or basic conditions.

Introduction of the Benzyl Group: The benzyl group can be introduced via benzylation reactions, often using benzyl halides in the presence of a base.

Acylation with 3-Methylpentanoyl Chloride: The final step involves the acylation of the oxazolidinone ring with 3-methylpentanoyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzaldehyde or benzoic acid derivatives.

Reduction: Reduction reactions can target the carbonyl group, converting it into alcohols.

Substitution: Nucleophilic substitution reactions can occur at the benzyl group or the oxazolidinone ring, leading to various substituted derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles such as amines, thiols, or halides can be used under basic or acidic conditions.

Major Products:

Oxidation: Benzaldehyde, benzoic acid derivatives.

Reduction: Alcohol derivatives.

Substitution: Various substituted oxazolidinone derivatives.

Wissenschaftliche Forschungsanwendungen

(3S,4S)-4-Benzyl-3-(3-methylpentanoyl)-oxazolidin-2-one has several applications in scientific research:

Chemistry: Used as a chiral auxiliary in asymmetric synthesis to induce chirality in target molecules.

Medicine: Investigated for its potential use in the development of new pharmaceuticals, particularly those requiring chiral purity.

Industry: Utilized in the synthesis of fine chemicals and intermediates for various industrial processes.

Wirkmechanismus

The mechanism of action of (3S,4S)-4-Benzyl-3-(3-methylpentanoyl)-oxazolidin-2-one involves its role as a chiral auxiliary. It facilitates the formation of chiral centers in target molecules by providing a chiral environment during chemical reactions. The molecular targets include various carbonyl compounds, and the pathways involved are typically those of nucleophilic addition or substitution.

Vergleich Mit ähnlichen Verbindungen

- (3S,4S)-4-Benzyl-3-(2-methylbutanoyl)-oxazolidin-2-one

- (3S,4S)-4-Benzyl-3-(4-methylhexanoyl)-oxazolidin-2-one

- (3S,4S)-4-Benzyl-3-(3-ethylpentanoyl)-oxazolidin-2-one

Uniqueness: (3S,4S)-4-Benzyl-3-(3-methylpentanoyl)-oxazolidin-2-one is unique due to the specific arrangement of its substituents, which can influence its reactivity and the stereochemical outcomes of reactions it participates in. The presence of the 3-methylpentanoyl group, in particular, provides steric hindrance that can be leveraged to achieve high selectivity in asymmetric synthesis.

Biologische Aktivität

(3S,4S)-4-Benzyl-3-(3-methylpentanoyl)-oxazolidin-2-one is a chiral oxazolidinone derivative with significant implications in organic chemistry and medicinal applications. Its unique structural features make it valuable in asymmetric synthesis and as a potential therapeutic agent. This article reviews its biological activity, including mechanisms of action, synthesis methods, and relevant case studies.

- IUPAC Name : (4S)-4-benzyl-3-[(3S)-3-methylpentanoyl]-1,3-oxazolidin-2-one

- Molecular Formula : C16H21NO3

- Molecular Weight : 275.34 g/mol

- CAS Number : 133729-84-7

This compound acts primarily as a chiral auxiliary in asymmetric synthesis. Its mechanism involves:

- Nucleophilic Addition : The compound can facilitate nucleophilic attacks on carbonyl groups, leading to the formation of chiral centers.

- Substitution Reactions : The oxazolidinone ring can undergo nucleophilic substitutions, allowing for the introduction of various functional groups.

- Stabilization of Transition States : The bulky 3-methylpentanoyl group provides steric hindrance, enhancing selectivity in reactions.

Biological Activity

Research indicates that this compound exhibits several biological activities:

Antimicrobial Properties

Studies have shown that oxazolidinones possess antimicrobial activity against various pathogens. The compound's ability to inhibit bacterial protein synthesis makes it a potential candidate for developing new antibiotics.

Anticancer Activity

Preliminary studies suggest that this compound may have anticancer properties. In vitro assays indicated that it could inhibit the growth of cancer cell lines by inducing apoptosis and disrupting cell cycle progression.

Synthesis Methods

The synthesis of this compound typically involves the following steps:

-

Formation of the Oxazolidinone Ring :

- React an amino alcohol with a carbonyl compound under acidic or basic conditions.

-

Benzylation :

- Introduce the benzyl group via benzyl halides in the presence of a base.

-

Acylation :

- Acylate the oxazolidinone ring with 3-methylpentanoyl chloride using a base such as triethylamine.

Case Studies and Research Findings

| Study | Findings |

|---|---|

| Kawamura et al. (2013) | Investigated the stability and biological activity of oxazolidinone derivatives, noting significant anticancer effects on HCT116 cell lines. |

| Chemical Book (2023) | Reported on the synthesis methods and potential applications in pharmaceuticals, emphasizing its role as a chiral auxiliary in drug development. |

| BenchChem (2024) | Highlighted the compound's use in asymmetric synthesis and its importance in producing chiral molecules for medicinal chemistry. |

Eigenschaften

IUPAC Name |

(4S)-4-benzyl-3-[(3S)-3-methylpentanoyl]-1,3-oxazolidin-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21NO3/c1-3-12(2)9-15(18)17-14(11-20-16(17)19)10-13-7-5-4-6-8-13/h4-8,12,14H,3,9-11H2,1-2H3/t12-,14-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRDPQMGISZMVOQ-JSGCOSHPSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)CC(=O)N1C(COC1=O)CC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)CC(=O)N1[C@H](COC1=O)CC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.34 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.